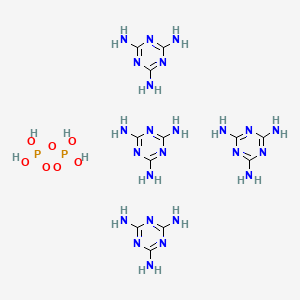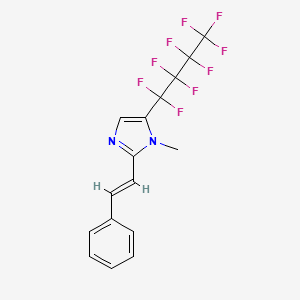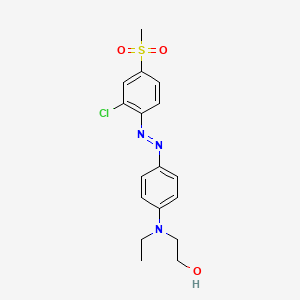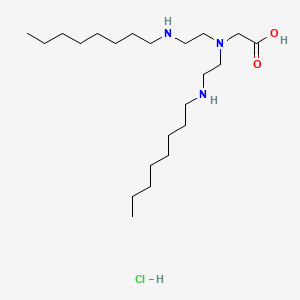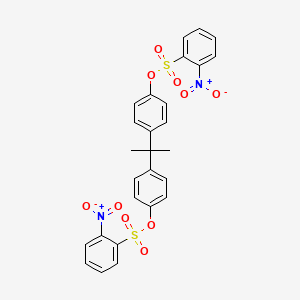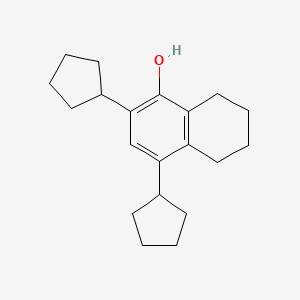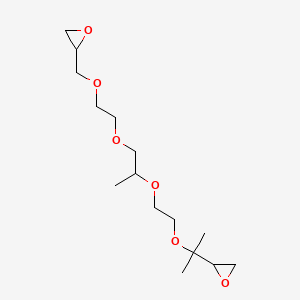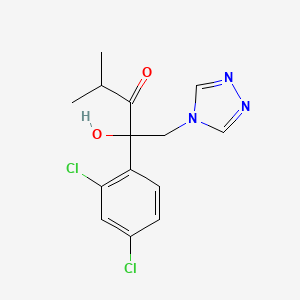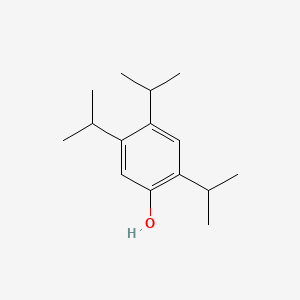
2,4,5-Triisopropylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Triisopropylphenol is an organic compound with the molecular formula C15H24O. It is a derivative of phenol, where three isopropyl groups are substituted at the 2, 4, and 5 positions of the aromatic ring. This compound is known for its significant antioxidant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triisopropylphenol typically involves the Friedel-Crafts alkylation of phenol with propylene gas. This reaction requires high pressures and the presence of a catalyst, such as aluminum chloride (AlCl3). The reaction conditions are quite dramatic, and several by-products, including 2,4-diisopropylphenol and 2,5-diisopropylphenol, are often formed .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous-flow processes. This method allows for better control over reaction conditions, leading to higher yields and fewer by-products. The continuous-flow synthesis involves the same Friedel-Crafts alkylation followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,5-Triisopropylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to simpler phenolic compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Simpler phenolic compounds.
Substitution: Halogenated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2,4,5-Triisopropylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential biological activities.
Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant effects.
Industry: Employed as an additive in lubricants and plastics to enhance oxidative stability.
Wirkmechanismus
The mechanism by which 2,4,5-Triisopropylphenol exerts its effects is primarily through its antioxidant properties. It can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This compound targets reactive oxygen species (ROS) and other free radicals, interrupting the chain reactions that lead to cellular damage.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Triisopropylphenol: Another isomer with similar antioxidant properties but different substitution patterns.
2,4,5-Trichlorophenol: A chlorinated phenol with different chemical properties and applications.
2,4,6-Trichlorophenol: Another chlorinated phenol used as a fungicide and herbicide
Uniqueness: 2,4,5-Triisopropylphenol is unique due to its specific substitution pattern, which imparts distinct antioxidant properties. Its ability to stabilize free radicals and prevent oxidative damage makes it valuable in various industrial and research applications.
Eigenschaften
CAS-Nummer |
55154-67-1 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
2,4,5-tri(propan-2-yl)phenol |
InChI |
InChI=1S/C15H24O/c1-9(2)12-7-14(11(5)6)15(16)8-13(12)10(3)4/h7-11,16H,1-6H3 |
InChI-Schlüssel |
MMALDENJQINSHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1C(C)C)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




